molecular formula C17H13N5 B11840877 3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile

3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile

Cat. No.: B11840877
M. Wt: 287.32 g/mol
InChI Key: NHZOLXWSGFWJAA-KHIIMNEHSA-N
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Description

3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their significant biological and pharmacological activities, making them a subject of extensive research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted indole compounds .

Scientific Research Applications

3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation in cancer cells or disruption of viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

What sets 3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of amino, methyl, and tricarbonitrile groups allows for a wide range of chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

(2Z,4E)-3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile

InChI

InChI=1S/C17H13N5/c1-12(15(21)8-17(9-18,10-19)11-20)6-13-2-3-16-14(7-13)4-5-22-16/h2-8,22H,21H2,1H3/b12-6+,15-8-

InChI Key

NHZOLXWSGFWJAA-KHIIMNEHSA-N

Isomeric SMILES

C/C(=C\C1=CC2=C(C=C1)NC=C2)/C(=C/C(C#N)(C#N)C#N)/N

Canonical SMILES

CC(=CC1=CC2=C(C=C1)NC=C2)C(=CC(C#N)(C#N)C#N)N

Origin of Product

United States

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